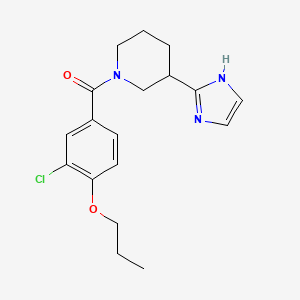

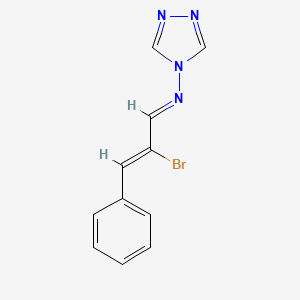

![molecular formula C21H16N4O4S B5523651 3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, incorporating reactions like acylation, cyclocondensation, and reduction. For instance, compounds within the [1]benzothieno[3,2-d]pyrimidine series have been synthesized through acylation of pyrimidine-triones followed by cyclocondensation with aromatic amine hydrochlorides and subsequent reduction using sodium borohydride (Tolkunov et al., 2013).

Molecular Structure Analysis

Crystallographic analysis of structurally similar compounds reveals their propensity to form distinct polymorphic forms, underpinning the importance of intermolecular hydrogen bonding and π-π interactions in defining their solid-state architecture (Glidewell et al., 2003).

Chemical Reactions and Properties

The reactivity of such compounds often hinges on their ability to undergo transformations like benzylation and nitrosation, leading to various functionalized derivatives that exhibit polymorphism, demonstrating the versatile nature of these molecular scaffolds (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties, including crystalline structure and solubility, are critically influenced by the compound’s molecular geometry and the nature of its substituents. Investigations into related compounds reveal the formation of layered crystalline structures facilitated by stacking interactions and hydrogen bonding (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties, particularly reactivity patterns, are elucidated through studies on similar compounds, highlighting the roles of substituent effects and solvent interactions in determining reaction pathways and product distribution. For example, quantum chemical studies on thieno[2,3-d]pyrimidin-4-ones have explored the mechanisms underlying their reactivity towards nitrating agents, providing insights into the electronic and structural factors influencing these reactions (Mamarakhmonov et al., 2016).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of derivatives similar to the specified chemical structure involves innovative methodologies and chemical reactions. For example, Liu et al. (2006) developed a series of 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones through the aza-Wittig reaction, highlighting the versatility of this chemical scaffold in synthesizing complex heterocyclic compounds (Liu, He, Ren, & Ding, 2006). Similarly, El-Telbany and Hutchins (1985) synthesized a series of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives, potentially for antileukemic applications, demonstrating the compound's applicability in medicinal chemistry (El-Telbany & Hutchins, 1985).

Potential Biological Activities

The antimycobacterial activity of compounds with similar structures has been studied, indicating their potential in addressing infectious diseases. Küçükgüzel et al. (1999) synthesized various derivatives and evaluated their activity against Mycobacterium species, identifying compounds with promising antituberculosis activity (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999). This highlights the compound's relevance in developing new antimicrobial agents.

Antifolate Activity

Gangjee et al. (2008) explored the thieno[2,3-d]pyrimidine scaffold for its dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, indicating its potential in cancer therapy as a potent dual inhibitor (Gangjee, Qiu, Li, & Kisliuk, 2008).

Orientations Futures

The synthesized pyrazole derivatives, including this compound, showed a pronounced effect on strains of bacteria S. aureus ATCC 25923, E. coli ATCC 25922, and fungi of the genus Candida . They are promising for the creation of effective antimicrobial agents . This suggests potential future directions in the development of new antimicrobial drugs.

Propriétés

IUPAC Name |

3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4S/c26-21-19-16-3-1-2-4-18(16)30-20(19)22-12-24(21)23-11-15-9-10-17(29-15)13-5-7-14(8-6-13)25(27)28/h5-12H,1-4H2/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXVFCIKWAZWMG-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

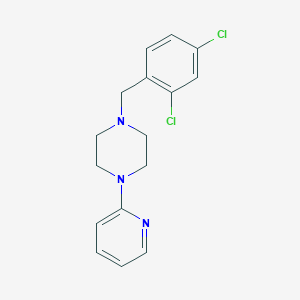

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

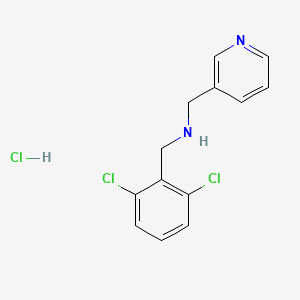

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

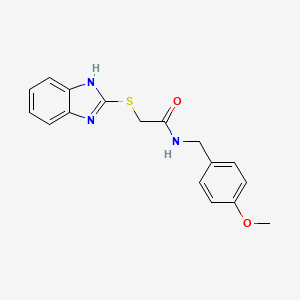

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)